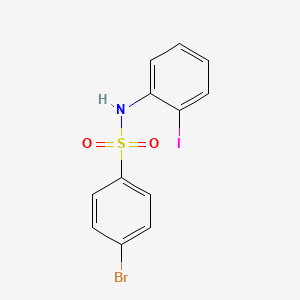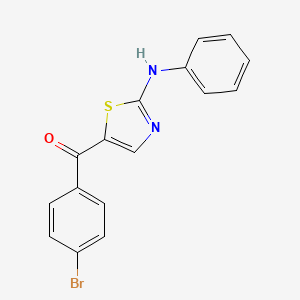
4-bromo-N-(2-iodophenyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrINO2S . It has a molecular mass of 438.08 .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-(2-iodophenyl)benzenesulfonamide consists of a benzenesulfonamide group attached to a bromine atom and an iodophenyl group . The InChI string representation of its structure isInChI=1S/C12H9BrINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H .
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A study by Pişkin, Canpolat, & Öztürk (2020) synthesized new benzenesulfonamide derivatives, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield, crucial for effective cancer therapy.
Photocatalytic Applications
- Research by Öncül, Öztürk, & Pişkin (2021) involved the synthesis of zinc(II) phthalocyanine with benzenesulfonamide derivatives, highlighting its suitability for photocatalytic applications. This showcases the compound's utility in various environmental and chemical processes.
Carbonic Anhydrase Inhibition
- A study by Gul et al. (2016) synthesized benzenesulfonamide derivatives and tested them as inhibitors of carbonic anhydrase. These compounds showed potential in the development of treatments for conditions related to carbonic anhydrase activity.
Structural Chemistry and Isostructurality
- Research conducted by Gelbrich, Threlfall, & Hursthouse (2012) explored the isostructural properties of benzenesulfonamide derivatives. This study contributes to the understanding of molecular adaptability and structural relationships in crystallography.
Asymmetric Alkylation Reactions
- A study by Itsuno, Yamamoto, & Takata (2014) showed that benzenesulfonamides could be used in asymmetric alkylation reactions, indicating their potential in synthesizing enantioselective compounds.
Biochemical Evaluation for Therapeutic Use
- Research by De-ju (2015) involved the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential in the prevention of HIV-1 infection.
Antimicrobial Activities
- A study by Ranganatha et al. (2018) synthesized novel benzenesulfonamide derivatives and evaluated their antimicrobial activities. This demonstrates the compound's potential in developing new antibacterial and antifungal agents.
Electrophilic Bromoamidation
- Research by Yu et al. (2015) developed a catalyst-free, metal-free bromoamidation method using benzenesulfonamide. This contributes to the field of green chemistry by providing a more environmentally friendly synthesis approach.
properties
IUPAC Name |
4-bromo-N-(2-iodophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYCNKSMKQYZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267545 | |
| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-iodophenyl)benzenesulfonamide | |
CAS RN |
349404-93-9 | |
| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(2-iodophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)

![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)
![6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036447.png)


![2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3036452.png)
![2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036455.png)



![2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide](/img/structure/B3036460.png)